Gusathion MS
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Overview
Description
Gusathion MS is a chemical compound primarily used as an insecticide. It is known for its effectiveness in controlling a variety of pests, including codling moth, light brown apple moth, and oriental fruit moth. The active constituent of this compound is azinphos-methyl, which belongs to the organophosphate class of insecticides. This compound works by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system of insects, ultimately causing their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azinphos-methyl, the active ingredient in Gusathion MS, involves the reaction of O,O-dimethyl phosphorodithioate with 2-chloro-1,3-benzoxazole. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reaction but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to produce the final product in a form suitable for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Gusathion MS undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxon form, which is more toxic to insects.
Hydrolysis: Under alkaline conditions, this compound can hydrolyze to form azinphos-methyl oxon and other by-products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Hydrolysis: Sodium hydroxide or other strong bases.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Azinphos-methyl oxon.
Hydrolysis: Azinphos-methyl oxon and other degradation products.
Substitution: Various substituted phosphorodithioates
Scientific Research Applications
Gusathion MS has been extensively studied
Properties
CAS No. |
8066-08-8 |
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Molecular Formula |
C16H27N3O8P2S4 |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one;2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12N3O3PS2.C6H15O5PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13;1-4-14(7,8)6-5-11-12(13,9-2)10-3/h3-6H,7H2,1-2H3;4-6H2,1-3H3 |
InChI Key |
JLHMQJDKLMWTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCOP(=S)(OC)OC.COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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